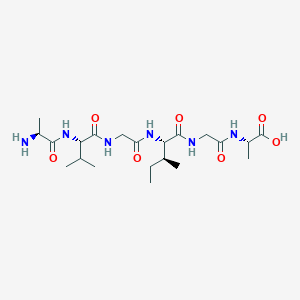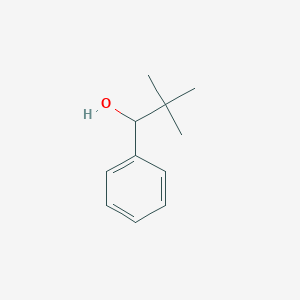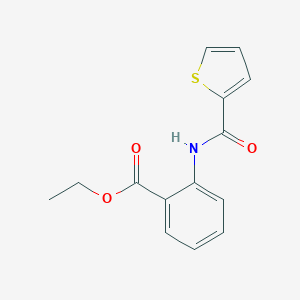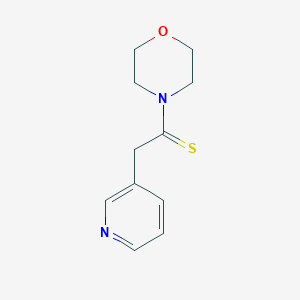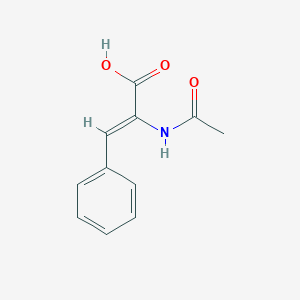
(Z)-2-Acetamido-3-phenylacrylic acid
Overview
Description
(Z)-2-Acetamido-3-phenylacrylic acid: is an organic compound characterized by the presence of an acetamido group and a phenyl group attached to an acrylic acid backbone. This compound is notable for its geometric isomerism, specifically the (Z)-configuration, which indicates that the higher priority substituents on each end of the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Cinnamic Acid Derivatives: One common method involves the amination of cinnamic acid derivatives. This process typically requires the use of acetic anhydride and a suitable amine under controlled temperature conditions.
Hydrolysis of N-Acylated Amino Acids: Another method involves the hydrolysis of N-acylated amino acids, which can be achieved using acidic or basic conditions to yield (Z)-2-Acetamido-3-phenylacrylic acid.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or platinum can facilitate the amination reactions, while continuous flow reactors may be used to maintain optimal reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-2-Acetamido-3-phenylacrylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-2-Acetamido-3-phenylacrylic acid is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving proteases and other enzymes that interact with acetamido groups.
Medicine:
Drug Development: It serves as a precursor in the synthesis of drugs aimed at treating various conditions, including bacterial infections and inflammatory diseases.
Industry:
Polymer Production: The compound is utilized in the production of specialty polymers with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of (Z)-2-Acetamido-3-phenylacrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl group can engage in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
(E)-2-Acetamido-3-phenylacrylic acid: The (E)-isomer of the compound, which has different spatial arrangement of substituents.
N-Acylated Amino Acids: Compounds with similar acetamido groups but different side chains.
Cinnamic Acid Derivatives: Compounds with similar acrylic acid backbones but different substituents.
Uniqueness:
Geometric Isomerism: The (Z)-configuration of (Z)-2-Acetamido-3-phenylacrylic acid provides unique chemical properties and reactivity compared to its (E)-isomer.
Functional Groups: The presence of both acetamido and phenyl groups allows for diverse chemical reactions and applications in various fields.
Properties
IUPAC Name |
(Z)-2-acetamido-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15)/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODAOBAZOQSFDS-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-45-4 | |
| Record name | 1-acetamidocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the "MIC ≤ 1 μg ml−1" threshold mentioned in the article?
A1: The article states that an MIC (Minimum Inhibitory Concentration) ≤ 1 μg ml−1 is considered a good lead for a new class of antituberculosis compounds []. This means that if a new compound can inhibit the growth of Mycobacterium tuberculosis at a concentration of 1 μg/mL or lower, it is deemed promising enough for further investigation and development as a potential drug candidate. This threshold serves as a benchmark for researchers to identify compounds with potent antituberculosis activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)
![2-[2-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B188771.png)
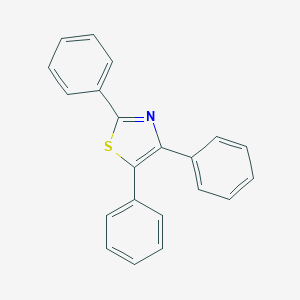
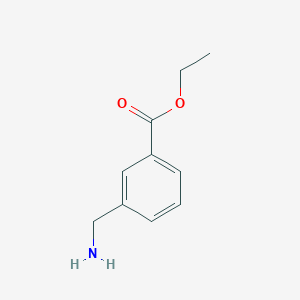
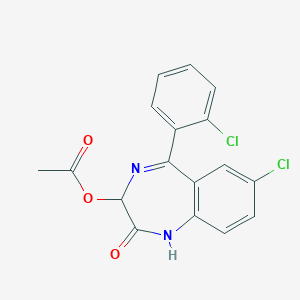


![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)
